![molecular formula C6H6N4O B12967524 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the triazolopyridine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications. The use of microwave irradiation and palladium-catalyzed reactions are efficient and can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazolopyridine oxides, while reduction can yield various amine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in inflammatory and immune responses . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Similar in structure but lacks the amino group at the 3-position.
1,2,4-Triazolo[1,5-a]pyridine: Differently fused triazole ring, leading to distinct biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring, resulting in different chemical properties.
Uniqueness
3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
3-amino-1H-[1,2,4]triazolo[4,3-a]pyridin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-8-4-2-1-3-5(11)10(4)6/h1-3,8H,(H2,7,9) |
Clave InChI |
UGICJOJBKFVZCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N2C(=C1)NN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)

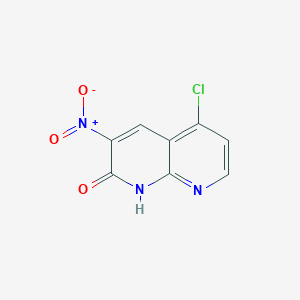
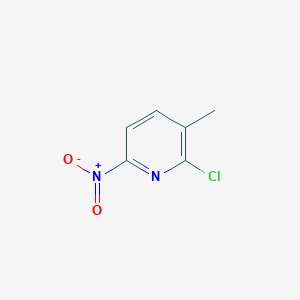


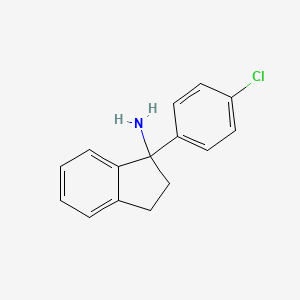

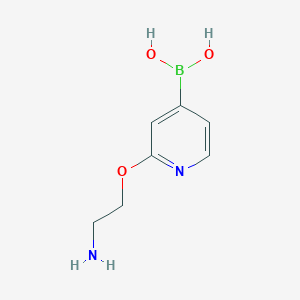

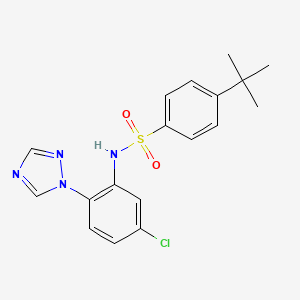
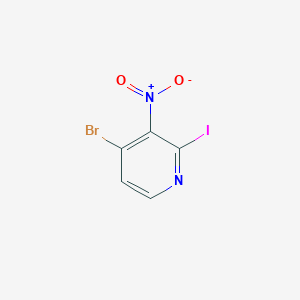
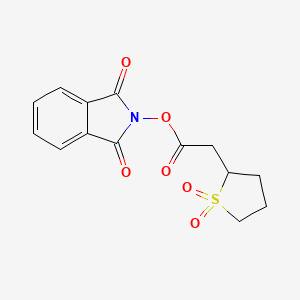
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
